molecular formula C11H16N2O B13892428 4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine

4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine

Cat. No.: B13892428
M. Wt: 192.26 g/mol
InChI Key: LNONMHBUJQKYHV-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxymethyl)-2,6-dimethylpyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2,6-dimethylpyridine

InChI

InChI=1S/C11H16N2O/c1-8-3-10(4-9(2)13-8)7-14-11-5-12-6-11/h3-4,11-12H,5-7H2,1-2H3

InChI Key

LNONMHBUJQKYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)COC2CNC2

Origin of Product

United States

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